Bis(2-ethylheptyl) phthalate

Description

Significance of Bis(2-ethylheptyl) Phthalate (B1215562) as an Environmental Contaminant

Bis(2-ethylheptyl) phthalate, commonly known as DEHP, is a significant environmental contaminant due to its widespread use and subsequent release into the environment. nih.gov It is a member of the phthalate ester group of compounds and is primarily utilized as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products. nih.govrestrictionofhazardoussubstances.com This extensive application has led to its ubiquitous presence in various environmental compartments, including air, water, soil, and sediment. nih.govcanada.ca

The environmental concern surrounding DEHP stems from its potential to leach from plastic products over time, leading to its dispersal into the surrounding environment. restrictionofhazardoussubstances.com Once released, DEHP can be found in groundwater near landfills and waste disposal sites. restrictionofhazardoussubstances.comwi.gov Atmospheric release is considered a primary mode of entry into the environment, occurring during manufacturing processes and through the incomplete combustion of plastic materials. canada.ca Although DEHP is expected to biodegrade under aerobic conditions, its persistence increases in anaerobic environments like soil and sediment. canada.cacdc.gov

DEHP's classification as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and its potential to act as an endocrine disruptor further underscore its significance as a contaminant of concern. knowyourh2o.com It has been identified at a significant number of hazardous waste sites, highlighting its prevalence as a pollutant. cdc.gov The constant presence of DEHP as a contaminant in laboratory settings can also complicate the accurate measurement of its environmental concentrations. nih.govwi.gov

Global Production and Industrial Applications Impacting Environmental Release

The global production of DEHP is substantial, with millions of tonnes produced and used annually worldwide. wikipedia.org Historically, it has been the most popular phthalate plasticizer, accounting for a significant portion of the total phthalate market. restrictionofhazardoussubstances.comnite.go.jp In 1976, U.S. production of DEHP reached a peak of 180,000 metric tons. restrictionofhazardoussubstances.com While its use has seen some decline due to health and environmental concerns, it remains a major industrial chemical. restrictionofhazardoussubstances.comnite.go.jp

DEHP's primary industrial application is as a plasticizer in PVC, where it can constitute between 1% and 40% of the final product's weight. wikipedia.org This makes PVC more flexible and durable, leading to its use in a vast array of products. restrictionofhazardoussubstances.com

Key Industrial Applications of DEHP:

Plastics Industry: The primary use is as a plasticizer for PVC. This includes applications in:

Building materials such as flooring and roofing. europa.eu

Wire and cable insulation. restrictionofhazardoussubstances.com

Consumer goods like toys, clothing, and footwear. europa.eumdpi.com

Food packaging materials. nih.gov

Electronics Industry: DEHP is used in the plastic sheathing of wires and cables and as a dielectric fluid in capacitors to prevent electrical discharges and dissipate heat. restrictionofhazardoussubstances.comwikipedia.org

Medical Devices: It is a common plasticizer in medical equipment, including intravenous (IV) bags and tubing, catheters, and blood bags. nih.govwikipedia.org

Other Applications: DEHP also finds use as a hydraulic fluid and as a solvent in products like glowsticks. wikipedia.org

Environmental release of DEHP occurs at various stages of its lifecycle. During manufacturing, emissions can be released into the atmosphere. canada.ca The use and disposal of DEHP-containing products are also significant sources of environmental contamination. restrictionofhazardoussubstances.com Leaching from landfills and the incomplete combustion of plastic waste contribute to its presence in the environment. restrictionofhazardoussubstances.comcanada.ca Industrial effluents from chemical plants and textile mills have also been shown to contain DEHP. canada.ca

Interactive Data Table: Global and Regional DEHP Production and Usage Data

| Region/Country | Year | Production/Usage Metric | Value |

| Worldwide | Annual | Production and Use | ~3 million tonnes wikipedia.org |

| Worldwide | Annual | Production | ~2 million tonnes mdpi.com |

| United States | 1976 | Peak Production | 180,000 metric tons restrictionofhazardoussubstances.com |

| Japan | 2001 | Domestic Production | ~240,000 tons nite.go.jp |

| Canada | 1991 | Production | ~5 kilotonnes canada.ca |

| Canada | 1991 | Imports | ~5 kilotonnes canada.ca |

| European Union | Annual | Manufacture/Import | ≥ 10,000 to < 100,000 tonnes europa.eu |

Historical Context of Environmental Concern and Regulatory Evolution

The environmental and health concerns surrounding DEHP have evolved over several decades, leading to a series of regulatory actions worldwide. The initial widespread use of DEHP, which began in the 1930s, was followed by growing awareness of its potential for human exposure and environmental persistence. nih.govrestrictionofhazardoussubstances.com

A significant milestone in the history of concern was a 1982 report from the National Toxicology Program that indicated an increased incidence of liver cancer in rats and mice exposed to high doses of DEHP. nih.gov This finding spurred further research into the toxic potential of the compound. nih.gov

In Canada, the Canadian Environmental Protection Act (CEPA) prompted assessments to determine if DEHP was "toxic" to the environment or human health. canada.ca These assessments considered the substance's entire lifecycle, from production to disposal. canada.ca

The European Union has taken significant regulatory steps regarding DEHP. Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, DEHP is recognized as a substance of very high concern (SVHC) due to its reproductive toxicity. oekotoxzentrum.ch It was added to the Candidate List in 2008 and subsequently to the Authorisation List (Annex XIV) in 2011, effectively banning its use in many applications from February 2015 without specific authorization. wikipedia.orgoekotoxzentrum.ch The Restriction of Hazardous Substances (RoHS) directive in the EU also restricts the use of DEHP in electronic and electrical equipment. restrictionofhazardoussubstances.com

In the United States, the Environmental Protection Agency (EPA) has set a limit for DEHP in drinking water at 6 parts per billion (ppb). wikipedia.org More recently, under the Toxic Substances Control Act (TSCA), the EPA designated DEHP as a High-Priority Substance in December 2019 and is currently conducting a risk evaluation. epa.gov In June 2025, the EPA released a draft risk evaluation for public comment and peer review. epa.gov

These regulatory developments reflect a growing global consensus on the need to control the release of DEHP into the environment and to find safer alternatives. restrictionofhazardoussubstances.com

Interactive Data Table: Key Regulatory Milestones for DEHP

| Year | Regulatory Body/Action | Key Outcome |

| 1982 | National Toxicology Program (U.S.) | Report linking high doses of DEHP to liver cancer in rodents. nih.gov |

| 2008 | European Union (REACH) | DEHP added to the Candidate List of Substances of Very High Concern. wikipedia.org |

| 2011 | European Union (REACH) | DEHP listed for Authorization in Annex XIV, leading to a ban in many uses from 2015. wikipedia.orgoekotoxzentrum.ch |

| 2015 | European Union (RoHS 3) | DEHP and other phthalates added to the list of restricted substances in electronic equipment. restrictionofhazardoussubstances.com |

| 2019 | U.S. Environmental Protection Agency (TSCA) | DEHP designated as a High-Priority Substance for risk evaluation. epa.gov |

| 2025 | U.S. Environmental Protection Agency (TSCA) | Draft risk evaluation for DEHP released for public comment and peer review. epa.gov |

Structure

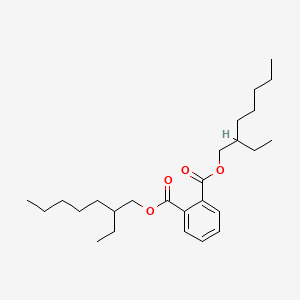

2D Structure

Properties

CAS No. |

70152-36-2 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

bis(2-ethylheptyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-5-9-11-15-21(7-3)19-29-25(27)23-17-13-14-18-24(23)26(28)30-20-22(8-4)16-12-10-6-2/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3 |

InChI Key |

SGKJLUZIKNCQOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCC |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Bis 2 Ethylheptyl Phthalate

Sources and Pathways of Environmental Release

The release of Bis(2-ethylheptyl) phthalate (B1215562) into the environment occurs through various channels, stemming from its production, use, and disposal.

Industrial facilities are significant point sources for the release of DEHP into the environment. nih.gov Effluents from chemical plants, particularly those involved in the production of PVC and other plastics, can contain notable concentrations of this compound. wikipedia.orgcanada.ca For instance, in Canada, effluents from chemical plants have been found to contain DEHP at concentrations ranging from 1 to 100 µg/L. canada.ca Similarly, textile mill effluents in Canada have shown concentrations up to 40 µg/L. canada.ca

Wastewater treatment plants (WWTPs) also play a crucial role in the environmental distribution of DEHP. oekotoxzentrum.ch While these facilities can remove a portion of the DEHP from wastewater, the compound's properties can lead to its partitioning into sewage sludge. nih.govnih.gov Concentrations in municipal sludges in Canada have been reported to range from 3 to 215 mg/kg dry weight. canada.ca Landfill leachate is another significant source, with DEHP being detected at concentrations from <0.01 to 150 µg/mL in leachates from municipal and industrial landfills. nih.gov

| Source | Location | Concentration Range |

| Chemical Plant Effluent | Canada | 1 to 100 µg/L |

| Textile Mill Effluent | Canada | Up to 40 µg/L |

| Municipal Wastewater | Vancouver, BC | Up to 59 µg/L |

| Municipal Sludge | Canada | 3 to 215 mg/kg (d.w.) |

| Landfill Leachate | United States | 0.20 mg/kg |

DEHP is incorporated into a wide variety of consumer goods to impart flexibility. These include tablecloths, floor tiles, shower curtains, toys, and food packaging materials. wikipedia.orgmdpi.com The weak bonding of DEHP to the PVC polymer matrix allows it to leach, migrate, or volatilize from these products over time. nih.govresearchgate.net The rate of leaching can be influenced by factors such as temperature and the type of solvent it comes into contact with. mdpi.com

Fatty foods, for example, can accelerate the leaching of DEHP from PVC packaging. wikipedia.org This has led to regulations in some regions, such as by the US FDA, permitting the use of DEHP-containing packaging only for foods that are primarily water-based. wikipedia.org A Canadian survey of children's products found that some items contained between 20% and 23% DEHP by weight. canada.ca

The release of DEHP directly into the atmosphere is considered a primary mode of its entry into the global environment. canada.ca Sources of atmospheric release include emissions during its manufacture and use, as well as the incomplete combustion of plastic materials. canada.ca Once in the atmosphere, DEHP can be transported over long distances. canada.ca It can exist in both the gaseous phase and adsorbed to particulate matter. researchgate.net

Atmospheric deposition, through both wet (rain and snow) and dry (dust) processes, transfers DEHP from the air to terrestrial and aquatic ecosystems. canada.ca In the United States, it was estimated that in 1989, approximately 500 tonnes of DEHP were released to the environment by manufacturing facilities, with 97% of that being released to the atmosphere. canada.ca In Canada, 27 tonnes of DEHP were reportedly released into the air in 1995. nih.gov Studies in the South China Sea have shown that while some phthalates undergo net deposition from the atmosphere to the seawater, DEHP can also volatilize from seawater back into the air. acs.org

Urban and agricultural runoff contribute to the non-point source pollution of aquatic environments with DEHP. researchgate.net In urban areas, DEHP can accumulate on surfaces from various sources, including the wear and tear of plastic products and atmospheric deposition. Stormwater runoff can then transport these particles into rivers, lakes, and coastal waters. nih.gov A study of urban stormwater runoff in the United States detected DEHP in 13% of samples at concentrations ranging from 7 to 39 µg/L. nih.gov

The high concentration of DEHP in urban runoff is indicative of the high level of its use and disposal in residential and commercial areas. researchgate.net Agricultural areas can also be a source, though data on direct application of DEHP-containing materials like biosolids is limited. epa.gov

Spatial and Temporal Distribution in Environmental Compartments

Once released, Bis(2-ethylhexyl) phthalate partitions among various environmental compartments, including water, sediment, and soil.

DEHP is frequently detected in a variety of aquatic ecosystems worldwide. mdpi.com Due to its low water solubility, it has a tendency to adsorb to suspended particles and organic matter in the water column. ohio.gov

Surface Water: Concentrations of DEHP in surface waters can vary significantly depending on proximity to industrial and urban sources. In Canadian raw surface water, a maximum concentration of 8 µg/L was reported between 1987 and 1992. canada.ca In Alberta, between 1985 and 1986, average concentrations were 3.0 µg/L in surface water. canada.ca Studies in European rivers have found concentrations ranging from 0.32 to 3.10 µg/L, with the highest values near industrial effluent discharges. nih.gov

Groundwater: DEHP has also been detected in groundwater, often associated with contamination from landfills or industrial sites. wi.gov A survey in Alberta found average concentrations of 2.0 µg/L in groundwater supplies. canada.ca The presence of DEHP in groundwater is a concern due to the potential for contamination of drinking water sources. knowyourh2o.com

Seawater: In marine environments, DEHP is also prevalent. mdpi.com A study in the South China Sea found mean concentrations in seawater to be 3.05 ng/L. acs.org Its hydrophobic nature means it can be transported over long distances adsorbed to plastic debris. mdpi.com

Sediment: Due to its tendency to adsorb to particulate matter, sediment often acts as a major sink for DEHP in aquatic environments. nih.govohio.gov Concentrations in sediment are typically much higher than in the overlying water column. In a German study, DEHP concentrations in river, lake, and channel sediments ranged from 0.21 to 8.44 mg/kg. nih.gov Sediments near industrial facilities in Canada showed concentrations in the range of 5 to 30 mg/kg. canada.ca A study of an urban river in Taiwan found mean DEHP concentrations in sediments to be 28.6 mg/kg during the wet season and 17.8 mg/kg during the dry season. mdpi.com

| Environmental Compartment | Location | Concentration Range |

| Surface Water (Raw) | Canada | <1 to 14 µg/L |

| Surface Water | Alberta, Canada | Average 3.0 µg/L (trace to 35.0 µg/L) |

| Groundwater | Alberta, Canada | Average 2.0 µg/L (trace to 9.0 µg/L) |

| Seawater | South China Sea | Mean 3.05 ng/L |

| Sediment | Near Canadian Industrial Facilities | 5 to 30 mg/kg (d.w.) |

| Sediment (Rivers, Lakes) | Germany | 0.21 to 8.44 mg/kg |

| Sediment (Urban River) | Taiwan (Wet Season) | 4.2 to 66.7 mg/kg (d.w.) |

| Sediment (Urban River) | Taiwan (Dry Season) | 5.8 to 43.1 mg/kg (d.w.) |

Terrestrial Environments (Soil, Agricultural Lands)

Bis(2-ethylheptyl) phthalate, commonly known as DEHP, is frequently detected in terrestrial environments, particularly in soil and agricultural lands. Its presence is primarily attributed to the application of sewage sludge as fertilizer, atmospheric deposition, and the degradation of plastic materials used in agriculture, such as mulching films and irrigation tubing. epa.govcanada.caresearchgate.net

Once in the soil, DEHP tends to bind strongly to soil particles, which limits its mobility and leaching into groundwater. cdc.govnih.gov However, its persistence can be variable. The half-life of DEHP in soil under aerobic conditions is estimated to range from 5 to 23 days. canada.ca Other studies have shown that between 20% and 50% of the initial amount of DEHP can remain in the soil after 80 days. canada.ca Biodegradation in soil leads to the formation of mono(2-ethylhexyl) phthalate (MEHP) and phthalic acid, which can then be mineralized or become part of the soil-bound residues. canada.ca

Several studies have quantified the concentration of DEHP in agricultural soils. In the Czech Republic, concentrations were found to range from 0.05 to 1.43 mg per kg of dry matter. pjoes.com A study in the coastal agricultural soils of southern China reported DEHP concentrations ranging from 0.129 to 2.628 mg/kg, with an average of 0.947 mg/kg. mdpi.com In suburban Beijing, total concentrations in surface soils were reported to be between 0.02 and 2.90 mg/kg. researchgate.net The application of sewage sludge can significantly increase these concentrations. For instance, Canadian municipal sludges have been found to contain DEHP at concentrations ranging from 3 to 215 mg/kg dry weight. canada.ca

Table 1: Concentration of this compound in Terrestrial Environments

| Location/Source | Concentration Range (mg/kg, dry weight) | Notes |

|---|---|---|

| Agricultural Soils, Czech Republic | 0.05 - 1.43 | pjoes.com |

| Coastal Agricultural Soils, South China | 0.129 - 2.628 (Average: 0.947) | mdpi.com |

| Suburban Beijing, China (Surface Soil) | 0.02 - 2.90 (Median: 0.38) | researchgate.net |

| Canadian Municipal Sludge | 3 - 215 (Median: 80) | canada.ca |

Atmospheric Presence (Vapor Phase, Particulate Matter)

This compound is ubiquitous in the atmosphere, existing in both the vapor phase and adsorbed to particulate matter. nih.govcanada.ca Due to its semi-volatile nature, it can be released from various plastic products and industrial processes into the air. nih.gov More than 50% of atmospheric DEHP is typically found in the vapor phase. nih.gov

Atmospheric concentrations of DEHP are generally low, particularly in remote areas, but can be higher in urban and industrial settings. cdc.govnih.gov For instance, the average air level in cities and industrial areas is reported to be less than 2 parts per trillion (ppt). cdc.gov Over the Great Lakes region, atmospheric concentrations have been estimated to range from 0.5 to 5 ng/m³. canada.ca In New York City, the mean concentration in personal air samples from a study of pregnant women was 0.18 µg/m³. nih.gov Indoor air concentrations can be significantly higher than outdoor levels, especially in buildings with new vinyl flooring or other DEHP-containing materials. cdc.govcdc.gov

DEHP associated with particulate matter is subject to wet and dry deposition, leading to its transfer to soil and water bodies. nih.gov The partitioning between the vapor and particulate phases is influenced by temperature and the concentration of atmospheric particles. In a study in Mexico City, DEHP levels in PM10 particulates ranged from 32.8 to 175.8 µg/g, and in PM2.5 particulates from 21.5 to 229.7 µg/g. nih.gov

Table 2: Atmospheric Concentration of this compound

| Location | Concentration Range | Phase |

|---|---|---|

| Cities and Industrial Areas | < 2 ppt (B1677978) | Vapor |

| Great Lakes Region | 0.5 - 5 ng/m³ | Total Atmospheric |

| Portland, Oregon (Outdoor Air) | 0.06 - 0.94 ng/m³ (Mean: 0.39) | Total Atmospheric |

| New York City (Personal Air) | 0.16 - 0.21 µg/m³ (Mean: 0.18) | Total Atmospheric |

| Mexico City (PM10) | 32.8 - 175.8 µg/g | Particulate |

| Mexico City (PM2.5) | 21.5 - 229.7 µg/g | Particulate |

Biota (Aquatic and Terrestrial Organisms)

This compound is frequently detected in a variety of aquatic and terrestrial organisms, indicating its widespread bioavailability. repec.orgnih.govroyalsocietypublishing.org In aquatic environments, DEHP's high hydrophobicity causes it to adsorb to suspended solids and accumulate in sediments, making it accessible to benthic organisms. mdpi.com

Bioconcentration factors (BCFs) for DEHP in fish have been reported, with a BCF of 120 observed in carp (B13450389). nih.gov However, the potential for biomagnification through the aquatic food chain is generally considered to be low due to metabolic processes in organisms. cdc.govrsc.org A study of wild fish in the Netherlands found a median concentration of 1.7 µg/kg (wet weight) of DEHP. nih.gov

In terrestrial ecosystems, soil-dwelling organisms such as earthworms are exposed to DEHP. Studies have shown that DEHP can cause DNA damage in earthworm species like Eisenia foetida and Metaphire guillelmi. nih.gov In plants, DEHP can be taken up from the soil. A study on coastal plants in South China found DEHP concentrations ranging from 0.696 to 11.080 mg/kg. mdpi.com

Table 3: this compound in Biota

| Organism/Medium | Concentration/Factor | Notes |

|---|---|---|

| Carp | Bioconcentration Factor (BCF): 120 | nih.gov |

| Wild Fish (Netherlands) | Median: 1.7 µg/kg (wet weight) | nih.gov |

| Coastal Plants (South China) | 0.696 - 11.080 mg/kg | mdpi.com |

| Earthworms (Eisenia foetida, Metaphire guillelmi) | DNA damage observed | nih.gov |

Concentration Levels and Variability Across Diverse Environments

The concentration of this compound varies significantly across different environmental compartments, reflecting its widespread use and diverse release pathways. canada.cacanada.camdpi.com Generally, higher concentrations are found near industrial areas, wastewater treatment plants, and in sludge-amended soils. canada.camdpi.com

In aquatic systems, DEHP concentrations in surface water are typically in the low µg/L range. canada.ca However, industrial and municipal wastewater effluents can contain significantly higher levels. For example, effluents from Canadian textile and chemical plants have shown DEHP concentrations up to 40 µg/L and 100 µg/L, respectively. canada.ca Municipal wastewater in Vancouver was found to contain up to 59 µg/L. canada.ca Due to its low water solubility, DEHP readily partitions to sediment, which acts as a major sink. acs.org

Terrestrial environments, particularly agricultural soils receiving sewage sludge, can have DEHP concentrations in the mg/kg range. pjoes.commdpi.com This is considerably higher than levels typically found in un-amended soils.

The atmosphere generally contains the lowest concentrations of DEHP, often in the ng/m³ or ppt range, although indoor environments can have elevated levels. cdc.govnih.gov The variability in concentrations across these environments highlights the importance of point sources, such as industrial discharge and sludge application, in determining local contamination levels.

Table 4: Comparative Concentrations of this compound Across Environments

| Environmental Compartment | Location/Source | Concentration Range |

|---|---|---|

| Water | ||

| Surface Water (Alberta, Canada) | Raw water | <1 - 8 µg/L |

| Drinking Water (Alberta, Canada) | Surface and groundwater supplies | Trace - 35.0 µg/L |

| Industrial Effluent (Canada) | Textile and chemical plants | 1 - 100 µg/L |

| Municipal Wastewater (Vancouver) | Up to 59 µg/L | |

| Soil/Sludge | ||

| Agricultural Soil (Czech Republic) | 0.05 - 1.43 mg/kg | |

| Agricultural Soil (South China) | 0.129 - 2.628 mg/kg | |

| Municipal Sludge (Canada) | 3 - 215 mg/kg | |

| Air | ||

| Urban/Industrial Areas | < 2 ppt | |

| Great Lakes Region | 0.5 - 5 ng/m³ | |

| Indoor Air (New York City) | Mean: 0.09 µg/m³ | |

| Biota | ||

| Wild Fish (Netherlands) | Median: 1.7 µg/kg (wet wt.) | |

| Coastal Plants (South China) | 0.696 - 11.080 mg/kg |

Environmental Fate and Transport Mechanisms of Bis 2 Ethylheptyl Phthalate

Biodegradation Pathways and Kinetics

The breakdown of Bis(2-ethylheptyl) phthalate (B1215562), commonly known as Bis(2-ethylhexyl) phthalate (DEHP), in the environment is significantly influenced by microbial activity. Both aerobic and anaerobic processes contribute to its degradation, with rates and pathways affected by various environmental conditions.

Aerobic Degradation by Microbial Communities and Specific Strains

Under aerobic conditions, DEHP is biodegradable by a wide array of microorganisms. mdpi.com Microbial communities isolated from sources such as agricultural soil, mangrove sediment, river sediment, and activated sludge have demonstrated the ability to break down this compound. nih.govmahidol.ac.thiwaponline.comresearchgate.netplos.org Several specific bacterial and fungal genera are recognized for their potent DEHP degradation capabilities, including Bacillus, Rhodococcus, Pseudomonas, Gordonia, Achromobacter, Sphingomonas, Enterobacter, and Fusarium. mahidol.ac.thiwaponline.comresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com

Specific strains have been isolated and studied for their efficiency. For instance, a consortium of Brevibacterium iodinum, Rhodococcus luteus, and Bacillus brevis was shown to be effective. researchgate.net A halotolerant bacterial consortium named LF, dominated by Gordonia sp., Rhodococcus sp., and Achromobacter sp., was able to degrade 93.84% of 1000 mg/L DEHP within 48 hours. plos.org Another bacterial consortium, K1, containing Unclassified Comamonadaceae, Achromobacter, and Pseudomonas, also showed high degradation capacity. iwaponline.com The actinomycete Micromironospora has been identified as a particularly active degrader. researchgate.net Strains of Bacillus sp. are frequently noted as dominant bacteria in the aerobic degradation of phthalate esters in mangrove sediments. nih.gov

The degradation efficiency varies among different strains and conditions. The strain Enterobacter spp. YC-IL1 was able to completely degrade 100 mg/L of DEHP within 7 days. mdpi.com Similarly, Rhodococcus ruber YC-YT1 achieved complete degradation of 100 mg/L DEHP in 72 hours under optimal conditions. mdpi.com The newly isolated Ochrobactrum anthropi strain L1-W degraded 98.7% of an initial 200 mg/L DEHP concentration within 72 hours. nih.gov

| Microorganism/Consortium | Source | Degradation Efficiency | Time Frame |

|---|---|---|---|

| Consortium LF (Gordonia sp., Rhodococcus sp., Achromobacter sp.) | Activated Sludge | 93.84% of 1000 mg/L | 48 hours |

| Rhodococcus ruber YC-YT1 | Marine Environment | 100% of 100 mg/L | 72 hours |

| Ochrobactrum anthropi L1-W | Lake Water and Sediment | 98.7% of 200 mg/L | 72 hours |

| Enterobacter spp. YC-IL1 | Polluted Soil | 100% of 100 mg/L | 7 days |

| Bacillus aquimaris | - | 99% of 200 mg/L | 12 days |

| Consortium K1 (Unclassified Comamonadaceae, Achromobacter, Pseudomonas) | Agricultural Soil | High degradation capacity over a wide concentration range (10-3000 mg/L) | - |

Anaerobic Degradation Processes

Anaerobic biodegradation of DEHP is generally considered to be a slower process compared to aerobic degradation. researchgate.net The primary microorganisms involved in anaerobic degradation often include methanogenic consortia, sulfate-reducing bacteria, and eubacteria. researchgate.net

Identification of Microbial Metabolites and Degradation Intermediates

The aerobic biodegradation pathway of DEHP typically occurs in two main stages. mdpi.com The first stage involves the hydrolysis of the diester to a monoester, followed by further hydrolysis to phthalic acid. mdpi.combiorxiv.org Specifically, DEHP is first transformed into mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. biorxiv.orgnih.gov MEHP is then further broken down into phthalic acid (PA). mdpi.comnih.gov

The second stage involves the metabolism of phthalic acid, which is converted to protocatechuate and subsequently undergoes ring-cleavage, ultimately being mineralized to carbon dioxide and water. mdpi.combiorxiv.org Other identified intermediate metabolites include 2-ethylhexanoic acid (a plausible degradation product of 2-ethylhexanol), butyl octyl phthalate, and mono-butyl phthalate (MBP). plos.orgresearchgate.netnih.gov In some cases, intermediates such as 2-ethylhexyl pentyl phthalate (EHPP) and butyl (2-ethylhexyl) phthalate (BEHP) have been detected, suggesting that β-oxidation may also play a role in the degradation of the alkyl side chains. plos.org

| Metabolite/Intermediate | Precursor | Reported Degradation Pathway |

|---|---|---|

| mono-(2-ethylhexyl) phthalate (MEHP) | Bis(2-ethylhexyl) phthalate (DEHP) | Initial hydrolysis of one ester bond. mdpi.combiorxiv.org |

| 2-ethylhexanol | Bis(2-ethylhexyl) phthalate (DEHP) | Released during the initial hydrolysis to MEHP. nih.govnih.gov |

| Phthalic Acid (PA) | mono-(2-ethylhexyl) phthalate (MEHP) | Hydrolysis of the remaining ester bond. mdpi.comnih.gov |

| 2-ethylhexanoic acid | 2-ethylhexanol | Oxidation of the alcohol group. nih.gov |

| Protocatechuate | Phthalic Acid (PA) | Metabolism of the aromatic ring before cleavage. biorxiv.org |

| Butyl octyl phthalate | Bis(2-ethylhexyl) phthalate (DEHP) | Intermediate metabolite. researchgate.net |

| mono-butyl phthalate (MBP) | Bis(2-ethylhexyl) phthalate (DEHP) | Intermediate metabolite. plos.org |

Factors Influencing Biodegradation Rates (e.g., pH, temperature, nutrient availability, salinity)

Several environmental factors significantly affect the rate of DEHP biodegradation by microorganisms. mdpi.commdpi.com

pH: Most DEHP-degrading bacteria exhibit optimal activity in a pH range from neutral to slightly alkaline. For example, the consortium K1 showed optimal degradation at a pH of 7.3. iwaponline.com Rhodococcus ruber YC-YT1 has a broad optimal pH range of 6.0 to 10.0. mdpi.com Similarly, Enterobacter spp. YC-IL1 degrades DEHP efficiently between pH 5 and 9, with the optimum at pH 7. mdpi.com The strain Ochrobactrum anthropi L1-W, however, showed an optimal growth pH of 6. nih.gov A drop in pH during biodegradation has been reported, potentially due to the production of acidic metabolites or ammonium (B1175870) uptake during biomass growth. researchgate.net

Temperature: The optimal temperature for DEHP biodegradation is typically in the mesophilic range. Studies have identified optimal temperatures around 30°C for strains like Rhodococcus ruber YC-YT1, Ochrobactrum anthropi L1-W, and the consortium LF. plos.orgmdpi.comnih.gov A bacterial consortium designated K1 had an optimal temperature of 31.4°C. iwaponline.com Degradation rates tend to decrease significantly at lower (≤20°C) or higher (≥40°C) temperatures. mdpi.commdpi.com

Nutrient Availability: The presence of additional nutrients can enhance biodegradation. The addition of yeast extract has been shown to improve the aerobic degradation of DEHP in mangrove sediments. nih.gov

Salinity: Salinity can impact microbial activity, but several halotolerant strains capable of degrading DEHP have been identified. The consortium LF could degrade over 91% of DEHP in salt concentrations ranging from 0–3%. plos.org Enterobacter spp. YC-IL1 can survive in up to 4% NaCl, although the degradation rate decreases with increasing salinity. mdpi.com Rhodococcus ruber YC-YT1 has demonstrated super salt tolerance, indicating its potential for bioremediation in marine environments. mdpi.com Ochrobactrum anthropi L1-W showed an optimal NaCl concentration of 10 g/L for growth. nih.gov

| Microorganism/Consortium | Optimal pH | Optimal Temperature | Salinity Tolerance |

|---|---|---|---|

| Consortium K1 | 7.3 | 31.4°C | - |

| Rhodococcus ruber YC-YT1 | 6.0 - 10.0 | ~30°C | High tolerance |

| Consortium LF | 6.0 | 30°C | Effective at 0-3% NaCl |

| Ochrobactrum anthropi L1-W | 6.0 | 30°C | Optimal at 10 g/L NaCl |

| Enterobacter spp. YC-IL1 | 7.0 | 30-35°C | Tolerant up to 4% NaCl |

Abiotic Transformation Processes

Photolysis and Photodegradation Kinetics

Photolysis, or degradation by light, is an important abiotic process for the transformation of DEHP in aqueous environments. researchgate.netnih.gov The photodegradation of DEHP can be significantly influenced by the presence of other photoreactive constituents commonly found in natural waters. researchgate.netnih.gov

The presence of nitrate (B79036) or ferric ions has been shown to facilitate the photodegradation of DEHP. researchgate.netnih.govnottingham.edu.cn These ions contribute to the generation of hydroxyl radicals (•OH) under simulated sunlight, which then oxidize the DEHP molecule. researchgate.netnih.govnottingham.edu.cn

Fulvic acids (FAs), a component of dissolved organic matter, have a dual effect on DEHP photolysis. At low concentrations, fulvic acids can promote photodegradation through energy transfer from the photo-excited triplet state of the fulvic acid (³FA). researchgate.netnih.gov However, at high concentrations, fulvic acids can inhibit photolysis. researchgate.netnih.gov This inhibition occurs because the excess fulvic acids at the water's surface act as a light screening agent, preventing light from reaching and exciting FA molecules in the bulk solution, thereby reducing the generation of ³FA. researchgate.netnih.gov In addition to indirect photolysis, photocatalytic degradation using semiconductors like titanium dioxide (TiO2) has been shown to effectively remove DEHP from solutions under irradiation. researchgate.net

Hydrolysis in Aqueous Environments

Bis(2-ethylheptyl) phthalate, a diester of phthalic acid, undergoes hydrolysis in aqueous environments, although this process is generally slow under neutral pH conditions. The hydrolysis reaction involves the cleavage of the ester bonds, leading to the formation of mono(2-ethylheptyl) phthalate and subsequently phthalic acid, along with 2-ethylhexanol.

The rate of hydrolysis is significantly influenced by pH and temperature. Under alkaline conditions, the hydrolysis rate increases. For instance, a second-order rate constant of 1.1 x 10⁻⁴/M·sec was reported for the hydrolysis of bis(2-ethylhexyl) phthalate at 30°C and pH 8. chemicalbook.com The estimated half-life for chemical hydrolysis in water is exceedingly long, with some estimates suggesting it could be over 100 years under typical environmental conditions. canada.ca

The general hydrolysis pathway can be represented as follows:

First Hydrolysis: this compound reacts with water to form mono(2-ethylheptyl) phthalate and 2-ethylhexanol.

Second Hydrolysis: Mono(2-ethylheptyl) phthalate further hydrolyzes to form phthalic acid and another molecule of 2-ethylhexanol.

While abiotic hydrolysis is a slow process, biodegradation can significantly contribute to the breakdown of this compound in aquatic systems. researchgate.net

Sorption, Desorption, and Partitioning Behavior

Adsorption to Sediments and Soil Organic Matter

This compound exhibits a strong tendency to adsorb to sediments and soil organic matter due to its hydrophobic nature. canada.caepa.gov This partitioning behavior is a critical process governing its environmental distribution and bioavailability. The high affinity for organic carbon in soil and sediment particles significantly limits its mobility in the environment.

The extent of adsorption is often quantified by the organic carbon-normalized partition coefficient (Koc). Reported log Koc values for bis(2-ethylhexyl) phthalate are in the range of 5.41 to 5.95, indicating strong binding to organic matter. oekotoxzentrum.ch One study calculated log Koc values ranging from 4 to 5, further supporting its low mobility in soil. epa.gov Another source cites a Koc value of 7,244 mL/g. epa.gov This strong adsorption means that the compound is likely to accumulate in the solid phases of aquatic and terrestrial environments.

The high clay and organic matter content of soils, such as Vertisol, have been shown to have a high adsorption capacity for this compound. researchgate.net Research has indicated that the amount of bis(2-ethylhexyl) phthalate transferred to particles is proportional to the surface area of those particles. nih.gov

Desorption Kinetics and Bioavailability Implications

While bis(2-ethylhexyl) phthalate strongly adsorbs to solids, desorption can occur, releasing the compound back into the aqueous phase. canada.ca However, the desorption process is generally slow. The strong binding to soil and sediment organic matter reduces the concentration of freely dissolved bis(2-ethylhexyl) phthalate in pore water, which is considered the most bioavailable fraction for many organisms. oekotoxzentrum.ch

The bioavailability of bis(2-ethylhexyl) phthalate is inversely related to the organic matter content of the soil or sediment. oekotoxzentrum.ch In soils with higher organic matter, the compound is less available for uptake by organisms due to stronger sorption. oekotoxzentrum.ch This suggests that while sediments can act as a significant sink for bis(2-ethylhexyl) phthalate, its sequestration within the organic matrix can limit its immediate toxicological impact on aquatic and soil-dwelling organisms. However, ingestion of contaminated sediment particles can be a significant route of exposure for benthic organisms. oekotoxzentrum.ch

Air-Water and Octanol-Water Partitioning Dynamics

The partitioning of bis(2-ethylhexyl) phthalate between different environmental compartments is governed by its physicochemical properties, primarily its octanol-water partition coefficient (Kow) and Henry's Law constant.

The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity. A high log Kow value indicates a greater tendency to partition into organic phases (like lipids in organisms) rather than water. For bis(2-ethylhexyl) phthalate, reported log Kow values vary but are consistently high, with experimental values around 7.1 to 7.9. oekotoxzentrum.chepa.gov Other sources report a range from 5.11 to 9.61. canada.ca This high hydrophobicity is a key factor driving its strong adsorption to soil and sediment and its potential for bioaccumulation.

The Henry's Law constant indicates the tendency of a chemical to partition between air and water. The Henry's Law constant for bis(2-ethylhexyl) phthalate is reported to be around 3.0 x 10⁻² Pa·m³/mol to 1.71 x 10⁻⁵ atm·m³/mol. canada.cacdc.gov These values suggest a low to moderate potential for volatilization from water surfaces.

Partitioning Coefficients for Bis(2-ethylhexyl) phthalate

| Parameter | Value | Reference |

|---|---|---|

| Log Koc (Organic Carbon-Water) | 5.41 - 5.95 | oekotoxzentrum.ch |

| Log Kow (Octanol-Water) | 7.1 - 7.9 | oekotoxzentrum.chepa.gov |

Volatilization from Environmental Matrices

Volatilization of bis(2-ethylhexyl) phthalate from water and soil surfaces is generally considered a slow process. canada.ca This is due to its low vapor pressure, which has been reported in the range of 8.3 x 10⁻⁶ Pa to 8.6 x 10⁻⁴ Pa at 25°C. canada.ca

The estimated evaporative half-life from a 1-meter deep pond is about 15 years. canada.ca Another study determined an evaporative half-life of approximately 140 days in a much shallower 21-cm deep vessel, indicating that water body depth and other environmental factors can influence the rate of volatilization. canada.ca Given its strong adsorption to soil particles, volatilization from soil is also expected to be a minor transport pathway. canada.ca

Bioaccumulation and Trophic Transfer in Ecological Food Webs

Bis(2-ethylhexyl) phthalate has a high potential for bioaccumulation in aquatic organisms due to its high octanol-water partition coefficient. regulations.gov Bioaccumulation refers to the uptake of a chemical from all sources (water, food, sediment) and its concentration in an organism to levels higher than in the surrounding environment.

Bioconcentration factors (BCFs) , which measure uptake from water alone, have been determined for various aquatic species. Reported BCFs range from 6.9 in the oyster (Crassostrea virginica) to 5400 in the alga (Chlorella fusca). canada.ca For fish, BCF values have been observed from 8.9 in rainbow trout (Oncorhynchus mykiss) to 1380 in the fathead minnow (Pimephales promelas). canada.caoekotoxzentrum.ch Generally, BCFs appear to be higher for algae and aquatic invertebrates than for fish. canada.ca The U.S. EPA has used a national bioaccumulation factor (BAF) value of 710 L/kg for this chemical. regulations.gov

Despite the high potential for bioaccumulation, biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, is not considered likely to occur for bis(2-ethylhexyl) phthalate. canada.ca This is attributed to the ability of many organisms, particularly vertebrates, to metabolize the compound. canada.ca For example, the gill is a primary site of metabolism in rainbow trout, which significantly reduces the systemic availability and accumulation of the substance. canada.ca

Higher concentrations of phthalates have been found in benthic (bottom-dwelling) fish compared to pelagic (open-water) fish, suggesting that contaminated sediments are a significant source of exposure in aquatic food webs. oekotoxzentrum.ch Uptake through plant roots is very low, resulting in negligible bioconcentration in vegetation. canada.ca

Bioconcentration Factors (BCF) for Bis(2-ethylhexyl) phthalate in Various Aquatic Organisms

| Organism | BCF Value | Exposure Duration | Reference |

|---|---|---|---|

| Oyster (Crassostrea virginica) | 6.9 | 24 hours | canada.ca |

| Alga (Chlorella fusca) | 5400 | 24 hours | canada.ca |

| Rainbow Trout (Oncorhynchus mykiss) | 8.9 | 4 days | canada.ca |

Ecological Impact and Ecotoxicological Effects of Bis 2 Ethylheptyl Phthalate

Ecotoxicity to Aquatic Organisms

The contamination of aquatic environments with Bis(2-ethylheptyl) phthalate (B1215562) is a significant issue, as it can persist in water and sediment, affecting a wide range of organisms. nih.govcanada.ca

The response of aquatic microorganisms to Bis(2-ethylheptyl) phthalate exposure is varied. Studies on the marine microalga Tetraselmis sp. revealed a high tolerance to DEHP concentrations ranging from 0.045 to 6.00 mg·L⁻¹ during acute exposure (up to 96 hours). mdpi.com Interestingly, this exposure led to a tendency for increased cell density, suggesting a potential stimulatory effect at these concentrations. mdpi.com Conversely, research on the microalga Chlorella vulgaris demonstrated significant growth inhibition after a 5-day exposure to DEHP concentrations between 2 and 10 mg/L. researchgate.net The 96-hour median effective concentration (EC50) for C. vulgaris was determined to be 6.02 mg/L, with the growth inhibition linked to oxidative stress. researchgate.net

The impact on bacteria also shows contrasting results. A microbial consortium exposed to DEHP concentrations from 0.045 to 6.00 mg·L⁻¹ exhibited a tendency for growth. mdpi.com However, another study found that Bis(2-ethylhexyl) phthalate isolated from Lactiplantibacillus plantarum showed antibacterial properties against Escherichia coli and Staphylococcus aureus, with inhibition zones of 12.33 ± 0.56 mm and 5.66 ± 1.00 mm, respectively. nih.govresearchgate.net In contrast, the population of the plant pathogenic bacterium Acidovorax citrulli was not affected by DEHP exposure up to 100 mg/L. nih.gov

Table 1: Effects of this compound on Aquatic Microorganisms

| Organism | Exposure Concentration | Observed Effect | Reference |

|---|---|---|---|

| Microalga (Tetraselmis sp.) | 0.045–6.00 mg·L⁻¹ | High tolerance and increased cell density. | mdpi.com |

| Microalga (Chlorella vulgaris) | 2–10 mg/L | Growth inhibition (96h-EC50: 6.02 mg/L). | researchgate.net |

| Bacterial Consortium (MP001) | 0.045–6.00 mg·L⁻¹ | Increased optical density, suggesting growth. | mdpi.com |

| Bacterium (Escherichia coli) | Not specified | Antibacterial activity (12.33 ± 0.56 mm inhibition zone). | nih.govresearchgate.net |

| Bacterium (Staphylococcus aureus) | Not specified | Antibacterial activity (5.66 ± 1.00 mm inhibition zone). | nih.govresearchgate.net |

| Bacterium (Acidovorax citrulli) | 10–100 mg/L | No effect on population. | nih.gov |

Aquatic invertebrates exhibit varying degrees of sensitivity to Bis(2-ethylhexyl) phthalate. In acute toxicity tests, the mortality of the brine shrimp Artemia sp. and the amphipod Apohyale media increased with rising DEHP concentrations. mdpi.comresearchgate.net The amphipod A. media was found to be particularly sensitive, with lethality reaching 100% in almost all tested concentrations after 72 hours of exposure. mdpi.comresearchgate.net The dark false mussel, Mytilopsis leucophaeata, proved to be the most tolerant among the tested invertebrates, showing no significant mortality (≤20%) until after 72 hours of exposure at intermediate to high concentrations. mdpi.comresearchgate.net

Chronic exposure studies on the water flea Moina macrocopa at concentrations of 1, 10, 100, and 1000 μg/L showed no significant changes in growth or reproduction. nih.gov In contrast, the tubificid oligochaete Monopylephorus limosus showed significant toxicity, with a median lethal concentration (LC50) of 158.75 μg/g dry weight. nih.gov

Table 2: Ecotoxicity of this compound to Aquatic Invertebrates

| Organism | Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|---|

| Amphipod (Apohyale media) | Mortality | 100% at most concentrations | 72 hours | mdpi.comresearchgate.net |

| Brine Shrimp (Artemia sp.) | Mortality | Increased with concentration | 24-96 hours | mdpi.com |

| Dark False Mussel (Mytilopsis leucophaeata) | Mortality | ≤20% | 72-96 hours | mdpi.comresearchgate.net |

| Water Flea (Moina macrocopa) | Growth & Reproduction | No significant effect | Chronic | nih.gov |

| Tubificid Oligochaete (Monopylephorus limosus) | LC50 | 158.75 μg/g dw | Not specified | nih.gov |

Bis(2-ethylhexyl) phthalate has been shown to have profound effects on the development and physiology of fish. nih.gov Long-term exposure (91 days) of guppy fish (Poecilia reticulata) to environmentally relevant concentrations of DEHP (0.1-10 µg/L) resulted in a significant, concentration-dependent reduction in body length and weight. nih.gov At a concentration of 10 µg/L, body length was reduced by up to 40%, and body weight by up to 70%. nih.gov

Studies on zebrafish (Danio rerio) embryos and larvae have revealed a range of adverse effects. Exposure to DEHP can induce oxidative stress, leading to hepatotoxicity and disruption of lipid metabolism. researchgate.net Developmental and morphological defects are common, including altered hatching rates, body curvature, yolk sac and pericardial edema, and malformation of the swim bladder. mdpi.com An increased deformity rate has been reported in zebrafish embryos exposed to DEHP, reaching 20% at a concentration of 10 mg/L. mdpi.com

Ecotoxicity to Terrestrial Organisms

The impact of Bis(2-ethylhexyl) phthalate extends to terrestrial ecosystems, where it can accumulate in the soil and affect soil-dwelling organisms and plants.

Terrestrial invertebrates are also susceptible to the toxic effects of Bis(2-ethylhexyl) phthalate. Studies using the soil nematode Caenorhabditis elegans have shown that co-exposure to DEHP (1 μg/g) and titanium dioxide nanoparticles (100 μg/g) can synergistically increase reproductive toxicity, with inhibition ranging from 52-74%. nih.gov This co-exposure also intensified impacts on ATP levels, mitochondrial damage, and oxidative stress. nih.gov Furthermore, long-term exposure to 5 mg/L of DEHP was found to impair the pathogenic avoidance behavior of C. elegans, a crucial survival mechanism. nih.gov

Plants can absorb and accumulate Bis(2-ethylhexyl) phthalate from contaminated soil and water. nih.gov For example, DEHP has been isolated from the leaves of the caper bush (Capparis spinosa L.) at a concentration of 48 mg/kg. nih.gov The compound has been shown to have phytotoxic effects; for instance, it inhibited shoot elongation and reduced the biomass of germinating mung bean seedlings. researchgate.net Similarly, DEHP has been reported to retard the growth of radish (Raphanus sativus). researchgate.net

Table 3: Effects of Bis(2-ethylhexyl) Phthalate on Terrestrial Invertebrates and Plants

| Organism/Plant | Exposure Details | Observed Effect | Reference |

|---|---|---|---|

| Nematode (Caenorhabditis elegans) | 1 μg/g DEHP + 100 μg/g nTiO₂ | Synergistic reproductive toxicity (52-74% inhibition). | nih.gov |

| Nematode (Caenorhabditis elegans) | 5 mg/L DEHP (long-term) | Impaired pathogenic avoidance behavior. | nih.gov |

| Mung Bean (Vigna radiata) | Not specified | Inhibited shoot elongation and reduced biomass. | researchgate.net |

| Radish (Raphanus sativus) | Not specified | Retarded growth. | researchgate.net |

| Caper Bush (Capparis spinosa L.) | Environmental accumulation | Accumulated 48 mg/kg in leaves. | nih.gov |

Molecular and Cellular Mechanisms of Ecotoxicity in Environmental Organisms

The ecotoxicity of this compound, a widely used plasticizer, is underpinned by a range of molecular and cellular mechanisms that can adversely affect environmental organisms. These mechanisms include endocrine disruption, the induction of oxidative stress leading to cellular damage, and the modulation of gene expression, which can serve as a biomarker for exposure and effect.

Endocrine Disrupting Mechanisms in Aquatic Species

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of aquatic organisms. nih.govcentreecotox.ch Its effects are particularly notable on the reproductive and thyroid systems.

In female fish, exposure to environmentally relevant concentrations of DEHP has been shown to induce reproductive toxicity. repec.org Studies on female koi carp (B13450389) (Cyprinus carpio) revealed that DEHP exposure led to reduced levels of 17β-estradiol, a key female sex hormone, and a corresponding increase in 11-ketotestosterone (B164220), an androgen. repec.org This hormonal imbalance is associated with defective ovarian histoarchitecture, including the presence of atretic oocytes and necrosis. repec.org Furthermore, DEHP has been observed to significantly decrease the expression of luteinizing hormone receptor (LHR) mRNA in the oocytes of female zebrafish (Danio rerio), which is crucial for oocyte maturation and ovulation. mdpi.com

Beyond the reproductive system, DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), have been shown to disrupt the thyroid endocrine system in fish. noaa.gov In zebrafish larvae, exposure to MEHP led to a significant decrease in whole-body thyroxine (T4) levels and an increase in triiodothyronine (T3) levels. noaa.gov This disruption is linked to the altered transcription of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis, which regulates thyroid hormone homeostasis. noaa.gov

The following table summarizes key research findings on the endocrine-disrupting effects of DEHP in aquatic species.

| Species | Exposure Concentration | Observed Effects | Reference |

| Koi Carp (Cyprinus carpio) - Female | 1, 10, and 100 μg/L DEHP | Reduced 17β-estradiol, increased 11-ketotestosterone, defective ovarian histology. repec.org | repec.org |

| Zebrafish (Danio rerio) - Female | 0.02 to 40 µg/l DEHP | Significant decrease in ovarian Luteinizing Hormone Receptor (LHR) gene expression. mdpi.com | mdpi.com |

| Koi Carp (Cyprinus carpio) - Male | 1, 10, and 100 µg/L DEHP | Decreased 11-ketotestosterone levels, increased 17β-estradiol levels. plos.org | plos.org |

| Zebrafish (Danio rerio) - Larvae | 1.6, 8, 40, and 200 μg/L MEHP | Decreased whole-body T4, increased whole-body T3, altered HPT axis gene transcription. noaa.gov | noaa.gov |

Oxidative Stress and Cellular Damage Pathways

Exposure to this compound can induce oxidative stress in aquatic organisms, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. europa.euqsartoolbox.org This imbalance can lead to cellular damage, affecting lipids, proteins, and DNA.

In the Mediterranean mussel (Mytilus galloprovincialis), exposure to DEHP has been shown to affect hemocyte immune properties and induce a non-specific stress response in the antioxidant complex. europa.eu Specifically, an increase in catalase (CAT) activity was observed in the hepatopancreas after 24 hours of exposure, followed by an increase in superoxide (B77818) dismutase (SOD) activity after 48 hours. europa.eu These enzymes are key components of the antioxidant defense system.

Studies on the marine microalga Dunaliella salina have demonstrated that DEHP exposure can inhibit growth and damage the antioxidant defense system. researchgate.net Increased levels of malondialdehyde and hydrogen peroxide, indicators of oxidative damage, were observed in D. salina cells treated with DEHP. researchgate.net

In zebrafish larvae, exposure to DEHP and its substitutes has been found to induce oxidative stress, leading to hepatotoxicity and disruptions in lipid metabolism. qsartoolbox.org The increased production of ROS was linked to growth retardation and a significant increase in the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). qsartoolbox.org The antioxidant N-acetylcysteine was able to alleviate the DEHP-induced increases in ALT and triglyceride levels, further supporting the role of oxidative stress in its toxicity. qsartoolbox.org The active metabolite of DEHP, MEHP, has also been shown to induce oxidative stress in mouse ovarian antral follicles by increasing ROS levels and inhibiting the expression and activities of key antioxidant enzymes like SOD1 and glutathione (B108866) peroxidase (GPX). acs.org

The table below details research findings on DEHP-induced oxidative stress.

| Organism | Exposure Details | Key Findings | Reference |

| Mediterranean Mussel (Mytilus galloprovincialis) | 0.4 mg/L and 4.0 mg/L DEHP for 24 and 48 hours | Increased catalase and superoxide dismutase activity in the hepatopancreas. europa.eu | europa.eu |

| Marine Microalga (Dunaliella salina) | 10 to 800 mg/L DEHP for 7 days | Growth inhibition, increased malondialdehyde and hydrogen peroxide. researchgate.net | researchgate.net |

| Zebrafish (Danio rerio) Larvae | 0.07 ~ 768 nM DEHP for 96 hours | Increased ROS, hepatotoxicity (increased ALT and AST), and disrupted lipid metabolism. qsartoolbox.org | qsartoolbox.org |

| Mouse Ovarian Antral Follicles | MEHP exposure | Increased ROS levels, inhibition of SOD1 and GPX activity. acs.org | acs.org |

Gene Expression Modulation and Biomarker Responses

This compound exposure can lead to significant alterations in gene expression in environmental organisms, and these changes can serve as valuable biomarkers for assessing exposure and potential toxic effects.

In larval zebrafish (Danio rerio), DEHP has been shown to induce DNA strand breaks and alter the expression of stress-related genes. frontiersin.org A concentration-dependent increase in DNA damage was observed, along with changes in the expression levels of genes such as p53, rad51, and xrcc5, which are involved in DNA repair and stress responses. frontiersin.org Further studies in zebrafish embryos have revealed that DEHP can modulate the expression of genes involved in developmental processes, such as those in the Wnt/β-catenin signaling pathway. frontiersin.org

Exposure to DEHP has also been found to affect the expression of genes related to reproduction in fish. In female koi carp, a concentration-dependent alteration in the mRNA expression of several reproduction-related genes, including Fshr (follicle-stimulating hormone receptor), Lhr (luteinizing hormone receptor), Ar (androgen receptor), Erα (estrogen receptor alpha), and Erβ (estrogen receptor beta), was observed. repec.org Similarly, in male koi carp, the mRNA expression levels of these same genes were significantly changed in a dose-dependent manner. plos.org

The table below summarizes the modulation of gene expression in response to DEHP exposure.

| Organism | Exposure Details | Affected Genes/Pathways | Biomarker Response | Reference |

| Zebrafish (Danio rerio) Larvae | 0-160 mg/l DEHP for 96 hours | p53, rad51, xrcc5 | Altered expression of stress-related genes. frontiersin.org | frontiersin.org |

| Zebrafish (Danio rerio) Embryos | 2.5 µg/L DEHP from 4 to 48 hpf | PCNA, Wnt3a, β-catenin | Increased expression indicating altered cell proliferation and developmental signaling. frontiersin.org | frontiersin.org |

| Koi Carp (Cyprinus carpio) - Female | 1, 10, and 100 μg/L DEHP for 60 days | Fshr, Lhr, Ar, Erα, Erβ | Concentration-dependent alteration in mRNA expression of reproduction-related genes. repec.org | repec.org |

| Koi Carp (Cyprinus carpio) - Male | 1, 10, and 100 µg/L DEHP for 60 days | Fshr, Lhr, Ar, Erα, Erβ | Dose-dependent changes in mRNA expression of reproduction-related genes. plos.org | plos.org |

Ecological Risk Assessment and Environmental Quality Criteria Derivation

The ecological risk assessment of this compound involves evaluating the potential adverse effects on ecosystems resulting from its release into the environment. This process includes the development of predictive models to estimate ecological impact and the derivation of environmental quality criteria, such as Predicted No-Effect Concentrations (PNECs), to protect various environmental compartments.

Development of Predictive Models for Ecological Impact

Predictive models are essential tools in ecological risk assessment, providing a means to estimate the potential toxicity of chemicals in the absence of extensive empirical data. For phthalates like DEHP, Quantitative Structure-Activity Relationship (QSAR) models are frequently employed. QSARs are mathematical models that relate the chemical structure and physicochemical properties of a substance to its biological activity, including toxicity.

These models can be used to predict a range of toxicological endpoints, such as reproductive and developmental toxicity. By grouping chemicals into categories based on similar structures and mechanisms of action, read-across predictions can be made for substances with limited data. For endocrine-disrupting chemicals like DEHP, systems-based approaches are also being developed that integrate genomic, bioinformatic, and modeling techniques to create response linkages across different biological levels of organization. This allows for the prediction of adverse outcomes at the whole-organism level based on mechanistic data at the molecular level.

Furthermore, models that simulate the leaching and diffusion of DEHP from plastic materials into the aquatic environment are crucial for exposure assessment. These models help in predicting the environmental concentrations of DEHP over time, which is a critical input for risk assessment.

Derivation of Predicted No-Effect Concentrations (PNECs) for Environmental Compartments

The Predicted No-Effect Concentration (PNEC) is the concentration of a chemical below which adverse effects in the ecosystem are not expected to occur. PNECs are derived from ecotoxicological data, such as the No-Observed-Effect Concentration (NOEC) or the concentration at which 50% of the test organisms show an effect (EC50), by applying an assessment factor to account for uncertainties.

PNECs are established for different environmental compartments, including freshwater, sediment, and soil, to ensure the protection of the organisms residing in each. For DEHP, the derivation of a PNEC for water has been challenging due to its low water solubility and the reliability of available data. However, PNECs for other compartments have been established.

The European Union Risk Assessment Report for DEHP did not derive a PNEC for water due to a lack of reliable long-term studies on aquatic organisms at the time. However, a PNEC for sediment was derived. noaa.gov Given DEHP's high partitioning to sediment, this is a critical environmental compartment. noaa.gov The Ecotox Centre has proposed a Sediment Quality Criterion (SQC), equivalent to a PNEC for sediment, of 1.08 mg/kg dry weight for standard sediments with 1% organic carbon. noaa.gov

In China, a chronic Water Quality Criterion (WQC), which is conceptually similar to a PNEC, of 1.0 μg/L has been derived for the protection of aquatic life from DEHP. This value is considerably lower than the surface water quality standard, suggesting that the existing standard may not be sufficiently protective against the long-term toxic effects of DEHP on aquatic organisms.

The table below presents some derived PNEC or equivalent values for DEHP in different environmental compartments.

| Environmental Compartment | Derived Value | Jurisdiction/Source | Notes | Reference |

| Freshwater | 0.77 μg/L | Japan Environmental Agency (1997) | Based on a NOEC of 0.077 mg/L with an assessment factor of 100. | |

| Freshwater (Chronic WQC) | 1.0 μg/L | China | Derived using the species sensitivity distribution method. | |

| Sediment | > 100 mg/kg d.w. | EU RAR (EC 2008) | Derived from a NOEC of >1000 mg/kg d.w. for amphibians with an assessment factor of 10. noaa.gov | noaa.gov |

| Sediment (SQC) | 1.08 mg/kg d.w. | Ecotox Centre | Proposed for standard sediments with 1% organic carbon. noaa.gov | noaa.gov |

Regional and Global Ecological Risk Characterization

The ecological risk of this compound, also known as Di(2-ethylhexyl) phthalate (DEHP), is determined by comparing its measured environmental concentrations (MEC) with the predicted no-effect concentration (PNEC), the threshold below which adverse effects on ecosystems are unlikely. The ratio of these two values (MEC/PNEC) yields a Risk Quotient (RQ), where a value greater than 1 suggests a potential for ecological risk.

Global Distribution and Environmental Concentrations

DEHP is a ubiquitous environmental contaminant due to its widespread use as a plasticizer. mdpi.comnih.gov It is detected globally in various environmental compartments, including water, sediment, soil, and air. nih.govcanada.ca Concentrations vary significantly by region, often correlating with industrialization and population density.

In coastal and marine environments across the Mediterranean Sea, Yellow Sea, North Sea, Pacific Ocean, and Indian Ocean, DEHP concentrations in the water column have been found to range from 0.002 µg/L to 168 µg/L. nih.gov In North America, atmospheric concentrations in the Great Lakes area of Canada were estimated at 0.5 to 5 ng/m³, with rainwater containing 4 to 10 ng/L. canada.ca A survey in Alberta, Canada, found average DEHP concentrations of 3.0 µg/L in surface water and 2.0 µg/L in groundwater. canada.ca

Asian regions have shown notably high concentrations. In China, surface water concentrations of DEHP have been reported to range from 0.01 to 148.75 µg/L. frontiersin.org Some areas, such as the middle and lower reaches of the Songhua River, have exhibited concentrations exceeding 300 µg/L, which significantly surpasses the standard limits for surface water in China. researchgate.net

Sediments act as a major sink for DEHP. nih.gov In Europe, sediment monitoring in Switzerland revealed mean concentrations of 209.1 µg/kg dry weight (d.w.) in small streams and a median concentration of 90 µg/kg d.w. in Lake Geneva, with peak values near wastewater treatment plants reaching 7,080 µg/kg d.w. oekotoxzentrum.ch In Germany, analysis of suspended matter from several rivers showed DEHP concentrations ranging from 225 to 2,080 µg/kg d.w. in 2017. oekotoxzentrum.ch

The following table summarizes measured environmental concentrations (MEC) of DEHP in various global regions.

Table 1: Measured Environmental Concentrations (MEC) of this compound in Various Regions

| Region/Country | Environmental Compartment | Concentration Range | Reference |

|---|---|---|---|

| Global Marine Environments (Mediterranean, Yellow Sea, North Sea, etc.) | Water | 0.002 - 168 µg/L | nih.gov |

| China | Surface Water | 0.01 - 148.75 µg/L (some areas >300 µg/L) | frontiersin.orgresearchgate.net |

| Canada (Alberta) | Surface Water | Trace - 35.0 µg/L (Avg. 3.0 µg/L) | canada.ca |

| Canada (Great Lakes) | Atmosphere | 0.5 - 5 ng/m³ | canada.ca |

| Switzerland (Lake Geneva) | Sediment | 30 - 7,080 µg/kg d.w. (Median 90 µg/kg d.w.) | oekotoxzentrum.ch |

| Germany | River Suspended Matter | 225 - 2,080 µg/kg d.w. (in 2017) | oekotoxzentrum.ch |

Ecotoxicity Thresholds and Risk Assessment

Risk characterization requires established ecotoxicity thresholds. For aquatic life, a chronic Water Quality Criterion (WQC), which serves a similar purpose to a PNEC, was derived for DEHP in China at 1.0 µg/L. frontiersin.org Japan's Ministry of the Environment established a PNEC of 0.77 µg/L for aquatic organisms. nite.go.jp For sediment-dwelling organisms, a generic Sediment Quality Criterion (SQC) of 1.08 mg/kg d.w. (1,080 µg/kg d.w.) has been proposed. oekotoxzentrum.ch

Regional and global risk assessments consistently identify areas of concern.

Asia: In China, the ecological risk of DEHP in the Yangtze and Yellow River basins is considered relatively high. frontiersin.org Risk quotient calculations indicated that DEHP poses a "high" risk to all types of sensitive aquatic organisms in several study areas. researchgate.net Given the measured concentrations in some Chinese rivers (e.g., >300 µg/L) and a PNEC of 1.0 µg/L, the resulting RQ values can exceed 300, indicating a significant ecological threat. frontiersin.orgresearchgate.net

Europe: The European Union Risk Assessment Report concluded that there is a concern for aquatic and terrestrial ecosystems arising from the use of DEHP in various industrial applications and at sites processing polymers containing the compound. europa.eu DEHP is classified as a substance of very high concern (SVHC) under the REACH regulation. oekotoxzentrum.ch

North America: In June 2025, the U.S. Environmental Protection Agency (EPA) released a draft risk evaluation for DEHP, preliminarily determining that it presents an unreasonable risk to the environment under 20 different conditions of use. epa.gov

The following table presents PNEC values and summarizes the findings of regional ecological risk assessments.

Table 2: Ecotoxicity Thresholds and Regional Ecological Risk Characterization for this compound

| Region/Authority | Parameter | Value | Risk Characterization Summary | Reference |

|---|---|---|---|---|

| China | Chronic Water Quality Criterion (PNECwater) | 1.0 µg/L | High ecological risk identified in major river basins like the Yangtze and Yellow Rivers. | frontiersin.org |

| Japan | PNECwater | 0.77 µg/L | Considered a candidate for detailed risk assessment in freshwater environments. | nite.go.jp |

| European Union | N/A (General Assessment) | N/A | Concern identified for aquatic and terrestrial ecosystems from industrial uses. | europa.eu |

| Ecotox Centre (Proposal) | Sediment Quality Criterion (PNECsediment) | 1.08 mg/kg d.w. | Provides a threshold for assessing risk to sediment-dwelling organisms. | oekotoxzentrum.ch |

| U.S. EPA | N/A (General Assessment) | N/A | Preliminary determination of unreasonable risk to the environment from 20 conditions of use. | epa.gov |

Advanced Analytical Methodologies for Bis 2 Ethylheptyl Phthalate in Environmental Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of phthalate (B1215562) analysis, providing the necessary separation of target analytes from complex mixtures. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful and commonly employed techniques for the determination of bis(2-ethylheptyl) phthalate.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of semi-volatile organic compounds like this compound. The methodology offers high chromatographic resolution and definitive identification based on mass spectra.

One of the challenges in phthalate analysis is the structural similarity among various isomers and congeners, which can lead to co-elution. However, the mass spectrometer can often resolve these co-eluting peaks. For instance, while bis(2-ethylhexyl) phthalate (a common interfering compound) and diheptyl phthalate may co-elute, they can be distinguished by their unique mass fragments. nih.gov Many phthalates share a common base peak ion at m/z 149, which makes selective detection crucial. mdpi.com To enhance sensitivity and selectivity, selected ion monitoring (SIM) mode is frequently used, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. nih.gov

The choice of carrier gas is another important parameter. While helium is traditionally used, supply issues have prompted the evaluation of hydrogen as an alternative. Studies on the closely related bis(2-ethylhexyl) phthalate have shown that using hydrogen carrier gas does not alter the mass spectral pattern and provides satisfactory sensitivity and quantitative performance. thermofisher.com The separation efficiency is highly dependent on the GC column's stationary phase. For complex phthalate mixtures, stationary phases such as Rtx-440 and Rxi-XLB have demonstrated excellent resolution. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB 5MS | nih.gov |

| Carrier Gas | Helium or Hydrogen | thermofisher.com |

| Injection Mode | Splitless | mdpi.com |

| Detection Mode | Scan and Selected Ion Monitoring (SIM) | nih.gov |

| Common Ion Fragment | m/z 149 | mdpi.com |

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, MS)

High-performance liquid chromatography (HPLC) is a versatile alternative to GC, particularly suitable for thermally labile compounds, although this is not a major concern for phthalates. HPLC is frequently paired with ultraviolet (UV) or diode array detectors (DAD) for quantification. hitachi-hightech.comhitachi-hightech.com

A typical HPLC-DAD method for a structural isomer of this compound involves a reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. hitachi-hightech.comhitachi-hightech.com Detection is commonly performed at a wavelength of 224 nm or 225 nm. hitachi-hightech.comnih.gov One study detailed a method with a linear range of 0.3–1.5 mg/L and a limit of quantification of 0.06 mg/L in alcoholic beverages. nih.gov For environmental water analysis, HPLC methods have been developed with detection limits as low as 0.1 µg/L. rsc.orgresearchgate.net Gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate compounds with wide-ranging polarities, such as phthalates and their metabolites. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (5 µm, 4.6 mm I.D. × 150 mm) | hitachi-hightech.com |

| Mobile Phase | Water/Acetonitrile (e.g., 2/98 v/v) | hitachi-hightech.comhitachi-hightech.com |

| Flow Rate | 1.0 mL/min | hitachi-hightech.com |

| Column Temperature | 30°C | hitachi-hightech.com |

| Detection | DAD at 224 nm | hitachi-hightech.com |

| Retention Time (for DEHP) | ~14.3 min | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-performance liquid chromatography (UPLC), also known as ultra-high-performance liquid chromatography (UHPLC), utilizes columns with smaller particle sizes (typically under 2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity.

When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides a highly selective and sensitive method for analyzing this compound. A validated UPLC-MS/MS method for its isomer, DEHP, in biological matrices used an Acquity UPLC BEH C18 column and a mobile phase of 5 mM ammonium (B1175870) acetate (B1210297) in methanol. researchgate.net This setup achieved a short retention time of 4.8 minutes. researchgate.net The MS/MS detection was performed in multiple reaction monitoring (MRM) mode, which offers exceptional selectivity by monitoring a specific fragmentation of the parent ion, thereby minimizing matrix interference. researchgate.net UHPLC systems with UV detection have also been developed for the simultaneous determination of up to 19 different phthalates in drinking water, demonstrating the high throughput capabilities of the technology. mdpi.com

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The primary challenge in analyzing environmental samples is the low concentration of target analytes within a complex matrix. Therefore, an effective sample preparation step is necessary to extract, clean up, and preconcentrate the this compound before instrumental analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional method that partitions analytes between the aqueous sample and an immiscible organic solvent. researchgate.net While effective, LLE can be time-consuming and requires large volumes of organic solvents, which can be a source of contamination. researchgate.netresearchgate.net

Solid-phase extraction (SPE) has become a more popular alternative due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.comoup.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of an appropriate solvent. mdpi.com For phthalate extraction from water, reversed-phase sorbents like C18 are commonly used. mdpi.comoup.com One study optimized an SPE procedure using a hydrophilic-lipophilic balance (HLB) sorbent, which involved conditioning the cartridge with acetonitrile and water, loading the sample, drying the sorbent, and eluting the phthalates with ethyl acetate. mdpi.com This method achieved recoveries between 75% and 112% in tap and wastewater. mdpi.com Automated SPE systems can further improve reproducibility and sample throughput. thermofisher.comoup.com

Microextraction Techniques

To further reduce solvent use and sample volume, various microextraction techniques have been developed. These methods offer high enrichment factors and are considered more environmentally friendly.

Solid-Phase Microextraction (SPME) involves exposing a fused-silica fiber coated with a stationary phase to a sample. nih.govresearchgate.net The analytes partition from the sample matrix onto the fiber, which is then thermally desorbed directly into the injector of a GC. For phthalate analysis in water, fibers with coatings like Carbowax-divinylbenzene or polyacrylate have proven effective. nih.govresearchgate.net SPME can achieve low limits of quantification, ranging from 0.001 to 0.050 µg/L for some phthalates. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid technique where a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent (like acetonitrile or acetone) is injected into the aqueous sample. rsc.orgnih.gov This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid mass transfer of the analyte. nih.gov After centrifugation, the sedimented organic phase is collected for analysis. The addition of salt (salting-out effect) can enhance extraction efficiency. rsc.orgresearchgate.net DLLME has been successfully coupled with both HPLC and GC for the determination of phthalates in environmental water samples, offering high enrichment factors and recoveries. rsc.orgresearchgate.net A variation, air-assisted liquid-liquid microextraction (AALLME), uses repeated sucking and injecting of the sample and extraction solvent with a syringe to form the emulsion without a disperser solvent. nih.gov

Novel Detection and Quantification Approaches

Recent advancements in analytical chemistry have led to the development of novel methods for the detection and quantification of DEHP in environmental samples, offering improved selectivity, sensitivity, and speed compared to traditional techniques.

Molecularly Imprinted Polymers (MIPs) in Environmental Sensing

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. researchgate.net In the context of DEHP analysis, MIPs are created by polymerizing functional monomers and cross-linkers in the presence of DEHP, which acts as a template. After polymerization, the DEHP template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the DEHP molecule.

These highly selective binding sites make MIPs excellent materials for various applications in environmental sensing:

Solid-Phase Extraction (SPE): MIPs can be used as sorbents in SPE cartridges to selectively extract DEHP from complex environmental matrices, effectively cleaning up the sample and pre-concentrating the analyte. researchgate.net